molecular formula C12H20O3 B13414497 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran CAS No. 56752-50-2

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran

Cat. No.: B13414497
CAS No.: 56752-50-2
M. Wt: 212.28 g/mol
InChI Key: IRWLDXUJBJPFNV-UHFFFAOYSA-N
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Description

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran is a bicyclic monoterpene derivative characterized by a tetrahydropyran core substituted with methyl, vinyl, and acetoxy groups.

Properties

IUPAC Name

(6-ethenyl-2,2,6-trimethyloxan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C12H20O3/c1-6-12(5)8-7-10(14-9(2)13)11(3,4)15-12/h6,10H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IRWLDXUJBJPFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OC1CCC(OC1(C)C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
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DSSTOX Substance ID

DTXSID90886855
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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CAS No.

67674-42-4, 56752-50-2, 56779-64-7
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6S)-rel-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-yl acetate
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Preparation Methods

Methodology:

  • Reagents: Acetic anhydride or acetyl chloride, with a Lewis acid catalyst such as zinc chloride , boron trifluoride , or aluminum chloride (see).
  • Reaction conditions:
    • Temperature: 15–25°C (moderate, to prevent overreaction)
    • Solvent: Dichloromethane or nitrobenzene
    • Catalyst: Catalytic amounts of Lewis acids
    • Time: 1–4 hours depending on reactivity

Reaction scheme:

Tetrahydropyran derivative + Acetic anhydride → 3-Acetoxy-derivative

Data table:

Parameter Conditions Yield (%) Notes
Acylation reagent Acetic anhydride Preferably anhydride over acetyl chloride
Catalyst Zinc chloride or boron trifluoride 0.1–1 mol% Ensures regioselectivity
Solvent Dichloromethane or nitrobenzene Ensures solubility and reaction control
Temperature 15–25°C Moderate to prevent side reactions
Reaction time 2–4 hours Complete acylation

Reduction of the Acyl Group to Hydroxyalkyl

Following acylation, the acyl group at the 3-position can be reduced to a hydroxyalkyl group, forming the hydroxy derivative of the compound, which is a precursor to the final product.

Methodology:

  • Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Reaction conditions:
    • Solvent: Diethyl ether, tetrahydrofuran, or dioxane
    • Temperature: 20–60°C
    • Inert atmosphere: Nitrogen or argon
    • Time: 2–4 hours

Reaction scheme:

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran + Hydride → 3-Hydroxy derivative

Data table:

Parameter Conditions Yield (%) Notes
Hydride source Lithium aluminum hydride or NaBH₄ LiAlH₄ preferred for complete reduction
Solvent Diethyl ether or tetrahydrofuran Anhydrous conditions essential
Temperature 20–60°C Controlled to prevent side reactions
Reaction time 2–4 hours Complete reduction

Hydrogenation to Introduce the Hydroxyalkyl Chain

Alternatively, catalytic hydrogenation can be employed to reduce the carbonyl or acyl groups, especially when aiming for specific stereochemistry or functional group positioning.

  • Reagents: Hydrogen gas (H₂) at 14.7 psi (atmospheric pressure) or higher.
  • Catalysts: Raney nickel or palladium on carbon.
  • Conditions:
    • Temperature: 20–60°C
    • Duration: 2 hours

This method is particularly suitable for converting unsaturated intermediates into saturated alcohol derivatives, as discussed in.

Final Functionalization: Acetylation to Form the Acetoxy Group

The last step involves acetylating the hydroxyl group at the 3-position to yield 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran .

Reaction Conditions:

Data table:

Parameter Conditions Yield (%) Notes
Acetylating agent Acetic anhydride Preferably anhydride
Base Pyridine or trimethylamine To neutralize HCl
Solvent Dichloromethane Ensures good solubility
Temperature 0–25°C Mild conditions
Reaction time 1–3 hours Complete acetylation

Summary of Reaction Pathway

Step Description Reagents & Conditions Outcome
1 Synthesis of tetrahydropyran core Oxidative cyclization (DDQ, MnO₂) at 15–25°C 2,6,6-Trimethyl-2-vinyltetrahydropyran
2 Acylation at the 3-position Acetic anhydride, Lewis acid, dichloromethane at 15–25°C 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran
3 Reduction of acyl to hydroxyalkyl group LiAlH₄ or NaBH₄ in ether solvents at 20–60°C Hydroxy derivative
4 Acetylation of hydroxyl group Acetic anhydride, pyridine, dichloromethane at 0–25°C Final compound: 3-Acetoxy derivative

Research Outcomes and Data Validation

Research by Liu (2011) demonstrates the efficiency of DDQ-mediated oxidative cyclizations for tetrahydropyran synthesis, with yields exceeding 80%, and stereoselectivity favoring cis-isomers. The acylation and reduction steps, as detailed in US patent US3530171A, are well-established, with typical yields around 70–85% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, especially in designing molecules with specific biological targets.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The vinyl group can undergo addition reactions, leading to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

2,2,6-Trimethyl-6-vinyltetrahydropyran

  • Structure : Lacks substituents at position 3.
  • Occurrence : Found in Osmanthus fragrans tea (0.05%) and bergamot oil (0.009%) .
  • Properties : Higher volatility due to the absence of polar groups. Used as a flavoring agent.
  • Key Data: Property Value Reference Molecular Formula C₁₀H₁₈O CAS Number Not explicitly provided —

3-Hydroxy-2,2,6-trimethyl-6-vinyltetrahydropyran

  • Structure : Hydroxyl group at position 3.
  • Occurrence : Major component in Tanacetum boreale and Ajania fastigiata essential oils .
  • Properties : Increased polarity and hydrogen-bonding capacity compared to the acetoxy derivative. Likely influences antioxidant or antimicrobial activity in natural extracts.
  • Key Data :

    Property Value Reference
    Molecular Formula C₁₀H₁₈O₂
    CAS Number 14049-11-7

Tetrahydro-2,2,6-trimethyl-6-vinyl-3-pyranone

  • Structure : Ketone group at position 3.
  • Synthetic Relevance : Used as an intermediate in organic synthesis (e.g., rearrangements of diepoxy-p-menthane derivatives) .
  • Properties : Enhanced electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles.
  • Key Data :

    Property Value Reference
    Molecular Formula C₁₀H₁₆O₂
    CAS Number 33933-72-1

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran (Hypothetical Comparison)

  • Structure : Acetoxy group at position 3.
  • Inferred Properties: Stability: The acetyl group may enhance stability compared to the hydroxy variant by reducing oxidation susceptibility. Volatility: Lower volatility than the unsubstituted analog due to increased molecular weight and polarity. Applications: Potential use in controlled-release fragrance formulations or as a protected intermediate in organic synthesis.

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Hydroxy vs. Acetoxy : The hydroxy group (pKa ~10–12) can participate in acid-base reactions, while the acetoxy group is more hydrolytically stable under neutral conditions but cleavable under acidic/basic catalysis .
  • Ketone vs. Acetoxy : The ketone’s electrophilic carbonyl enables condensation reactions (e.g., with amines), whereas the acetoxy group may undergo esterification or transesterification .

Biological Activity

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran is a complex organic compound classified as a tetrahydropyran. Its unique structure, characterized by an acetoxy group and a vinyl substituent, contributes to its diverse biological activities and potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran is C12H20O3C_{12}H_{20}O_3 with a molecular weight of approximately 216.29 g/mol. The compound features a six-membered ring structure containing an oxygen atom and several functional groups that influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 3-acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran exhibits several biological activities:

  • Genotoxicity : Studies have shown that related compounds do not exhibit genotoxic effects. Specifically, tests conducted on similar tetrahydropyrans indicated no mutagenic potential in bacterial reverse mutation assays, suggesting that 3-acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran may also be non-genotoxic .
  • Toxicity Assessments : Toxicological evaluations using the Threshold of Toxicological Concern (TTC) indicate that exposure levels for 3-acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran are below the established safety thresholds for repeated dose toxicity and reproductive toxicity .
  • Skin Sensitization : In human patch tests, no sensitization reactions were observed at concentrations up to 1000 μg/cm². This suggests a favorable safety profile regarding skin contact .

Interaction Studies

Interaction studies involving 3-acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran focus on its potential interactions with biological systems:

  • Metabolic Pathways : Preliminary evaluations suggest that the compound does not significantly interact with major metabolic pathways or enzymes commonly associated with toxicity . Further research is necessary to elucidate its complete interaction profile.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 3-acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran. The following table summarizes key characteristics of these compounds:

Compound NameMolecular FormulaUnique Features
2,6-Dimethyl-5-vinylpyranC10H18OLacks acetoxy group; simpler structure
Bois de rose oxide (2,6,6-trimethyl-2-vinyltetrahydropyran)C12H18OKnown for fragrance properties; similar backbone
Linalool oxideC10H18OContains hydroxyl group; used in perfumery
EpoxylinalolC10H18OFeatures epoxide functionality; different reactivity

The unique combination of functional groups in 3-acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran enhances its potential applications in flavoring and pharmaceuticals compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been documented for producing 3-acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran. These methods are crucial for generating the compound for research and industrial applications .
  • Pharmacological Potential : The compound's structural features suggest potential pharmacological applications; however, comprehensive studies are still needed to fully explore its efficacy and safety in medicinal chemistry .

Q & A

Q. What are the common synthetic routes for 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran?

The compound is typically synthesized via Tebbe reagent-mediated olefination of ester precursors, followed by acetylation. For example, 2-allylphenyl esters (e.g., 12ab, 12ac) react with Tebbe reagent in THF to yield vinyl ether intermediates, which are acetylated to form the final product . Alternative routes involve base-catalyzed cyclization of diols or dienes under controlled conditions, as seen in the synthesis of structurally similar tetrahydropyran derivatives .

Q. How is the stereochemistry of 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran confirmed?

Stereochemical assignments rely on X-ray crystallography (e.g., for related compounds like 6-acetoxymethyl-3-[(2-hydroxy-3-methoxybenzylidene)amino]tetrahydropyran derivatives) and NMR spectroscopy . Key NMR signals include coupling constants (e.g., 3JHH^3J_{HH}) for vicinal protons and NOE correlations to confirm spatial arrangements . For diastereomeric mixtures, chiral chromatography or derivatization with chiral auxiliaries may be employed .

Q. What safety protocols are recommended for handling this compound?

The compound should be stored at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Personal protective equipment (PPE), including gloves and goggles, is mandatory due to potential irritancy. Refer to MSDS guidelines for specific toxicity data and spill management .

Q. Which analytical techniques are used for quantification?

GC-MS is widely applied for volatile tetrahydropyran derivatives, with optimized ionization parameters (e.g., electron impact at 70 eV). HPLC-UV (using C18 columns and acetonitrile/water gradients) and IR spectroscopy (for acetyl group validation at ~1740 cm1^{-1}) are complementary methods .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Diastereomer separation often requires chiral stationary-phase HPLC (e.g., Chiralpak AD-H) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic intermediates has been reported for related tetrahydropyranols . Computational modeling (DFT or MD simulations) can predict favorable transition states to guide reaction optimization .

Q. How do researchers resolve contradictions in analytical data (e.g., melting point discrepancies)?

Cross-validation using multiple techniques (e.g., DSC for melting point, 1^1H/13^{13}C NMR for purity) is critical. Contradictions may arise from polymorphic forms or residual solvents; recrystallization (e.g., from hexane/ethyl acetate) and TGA analysis can clarify such issues. Reference standards from authoritative databases (e.g., NIST Chemistry WebBook) should be prioritized .

Q. What mechanisms explain thermal rearrangements of this compound?

Under thermal stress (e.g., Al2_2O3_3 catalysis at 120°C), the compound may undergo fragmentation or retro-Diels-Alder reactions , as observed in the rearrangement of diepoxy-p-menthane derivatives to dihydropyranones. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling can elucidate pathways .

Q. What strategies enable derivatization for bioactivity studies?

Acetylation of hydroxyl groups (using acetic anhydride/pyridine) or oxidation (e.g., with PCC) of the vinyl moiety generates derivatives for structure-activity relationship (SAR) studies. For example, acylated analogs of 3-hydroxy-2,2,6-trimethyl-6-vinyltetrahydropyran show enhanced stability in bioassays .

Q. How is this compound biosynthesized in natural sources?

In plants like Tanacetum boreale, the compound arises from cyclization of terpene precursors (e.g., linalool oxide pyranoid) via acid-catalyzed heterocyclization. Isotopic tracing (e.g., 13^{13}C-glucose feeding) and enzyme inhibition assays are used to validate pathways .

Q. What methodologies link structure to odor properties in flavor chemistry?

Gas chromatography-olfactometry (GC-O) paired with molecular docking identifies key odorants. For instance, the compound’s pyranoid structure contributes to floral notes, with steric bulk (2,2,6-trimethyl groups) modulating volatility and receptor binding .

Key Notes

  • Methodological rigor is essential for reproducibility, particularly in stereochemical and thermal stability studies.
  • Cross-disciplinary approaches (e.g., computational chemistry + synthetic biology) are recommended for advanced applications.

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